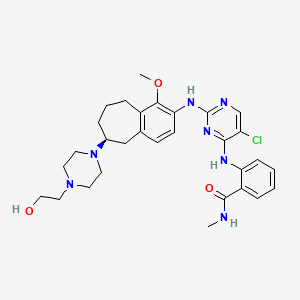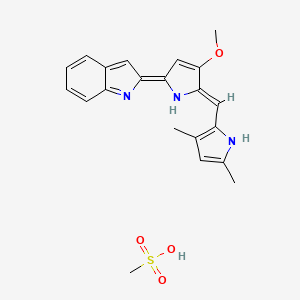
Obatoclax mesylate
Übersicht
Beschreibung
Obatoclax mesylate, also known as GX15-070, is an experimental drug for the treatment of various types of cancer . It was discovered by Gemin X, which was acquired by Cephalon, which has since been acquired by Teva Pharmaceuticals .
Synthesis Analysis
Obatoclax was developed from a lead compound identified in a functional screen of natural compounds that detected disruption of protein–protein interactions between members of the BCL-2 family .Molecular Structure Analysis
The molecular formula of Obatoclax mesylate is C21H23N3O4S . Its exact mass is 317.15 and its molecular weight is 413.490 .Chemical Reactions Analysis
Obatoclax is a direct and potent antagonist of membrane-restricted Mcl-1 and is synthetic lethal with treatment that induces Bim .Physical And Chemical Properties Analysis
Obatoclax mesylate is a hydrophobic small molecule that potently inhibits BCL-2 family proteins by binding to the BH3-binding site of BCL-2 and other related BCL-2 family members (including BCL-XL, MCL-1, A1, and BCL-B) .Wissenschaftliche Forschungsanwendungen
- Application : Obatoclax mesylate has been studied for its potential in drug-drug interactions .
- Methods : In vitro studies have been conducted to scrutinize the interaction potential of Obatoclax. It was screened for P-gp inhibition by calcein assay, for breast cancer resistance protein (BCRP) inhibition by pheophorbide A assay, and for inhibition of cytochrome P450 isoenzymes (CYPs) by commercial kits .
- Results : Obatoclax was found to induce the mRNA expression of several genes (e.g., CYP1A1, CYP1A2, and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range. It inhibits P-gp, BCRP, and some CYPs at concentrations exceeding plasma levels .
- Application : Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis .
- Methods : The study used modified proteins and lipids to recapitulate the association and topology of mitochondrial outer membrane Mcl-1 and Bak in synthetic large unilamellar liposomes, and measured Bak-dependent bilayer permeability .
- Results : Obatoclax was found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and did not directly influence Bak .
- Application : Obatoclax mesylate has been used in trials studying the treatment of acute myeloid leukemia (AML) .
- Methods : The drug was administered to patients with AML, and its effects were observed over time .
- Results : Obatoclax was found to induce apoptosis and reduce proliferation in AML cell lines and primary AML cells, in part by inhibition of Mcl-1 sequestration of Bax .
- Application : Obatoclax mesylate has been studied for its potential in treating small cell lung cancer .
- Methods : The drug was administered to patients with small cell lung cancer, and its effects were observed over time .
- Results : The study suggested that obatoclax mesylate might have potential as a treatment for small cell lung cancer, particularly in combination with other therapies .
- Application : Obatoclax mesylate has been studied for its potential in treating Hodgkin’s lymphoma .
- Methods : The drug was administered to patients with Hodgkin’s lymphoma, and its effects were observed over time .
- Results : The study suggested that obatoclax mesylate might have potential as a treatment for Hodgkin’s lymphoma .
- Application : Obatoclax mesylate has been studied for its potential in treating myelodysplastic syndromes .
- Methods : The drug was administered to patients with myelodysplastic syndromes, and its effects were observed over time .
- Results : The study suggested that obatoclax mesylate might have potential as a treatment for myelodysplastic syndromes .
Scientific Field: Pharmacology
Scientific Field: Oncology
Scientific Field: Hematology
Scientific Field: Oncology
Scientific Field: Hematology
Scientific Field: Hematology
- Application : Obatoclax mesylate has been studied for its potential in drug-drug interactions .
- Methods : Obatoclax was screened for P-gp inhibition by calcein assay, for breast cancer resistance protein (BCRP) inhibition by pheophorbide A assay, and for inhibition of cytochrome P450 isoenzymes (CYPs) by commercial kits .
- Results : Obatoclax induced the mRNA expression of several genes (e.g. CYP1A1, CYP1A2 and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range. Obatoclax inhibits P-gp, BCRP and some CYPs at concentrations exceeding plasma levels .
- Application : Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis .
- Methods : The study used modified proteins and lipids to recapitulate the association and topology of mitochondrial outer membrane Mcl-1 and Bak in synthetic large unilamellar liposomes, and measured Bak-dependent bilayer permeability .
- Results : Obatoclax was found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and did not directly influence Bak .
Scientific Field: Pharmacology
Scientific Field: Oncology
- Application : Obatoclax mesylate has been studied for its potential in drug-drug interactions .
- Methods : Obatoclax was screened for P-gp inhibition by calcein assay, for breast cancer resistance protein (BCRP) inhibition by pheophorbide A assay, and for inhibition of cytochrome P450 isoenzymes (CYPs) by commercial kits .
- Results : Obatoclax induced the mRNA expression of several genes (e.g. CYP1A1, CYP1A2 and ABCG2) through activation of the aryl hydrocarbon receptor in the nanomolar range. Obatoclax inhibits P-gp, BCRP and some CYPs at concentrations exceeding plasma levels .
- Application : Obatoclax mesylate has been investigated for its role in antagonizing Mcl-1, a protein that helps cancer cells avoid apoptosis .
- Methods : The study used modified proteins and lipids to recapitulate the association and topology of mitochondrial outer membrane Mcl-1 and Bak in synthetic large unilamellar liposomes, and measured Bak-dependent bilayer permeability .
- Results : Obatoclax was found to be a direct and potent antagonist of liposome-bound Mcl-1 but not of liposome-bound Bcl-XL, and did not directly influence Bak .
Scientific Field: Pharmacology
Scientific Field: Oncology
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2Z)-2-[(5Z)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAGBRFUYHSUHA-LZOXOEDVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1)/C=C\2/C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Obatoclax mesylate | |
CAS RN |
803712-79-0 | |
| Record name | 803712-79-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OBATOCLAX MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39200FJ43J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



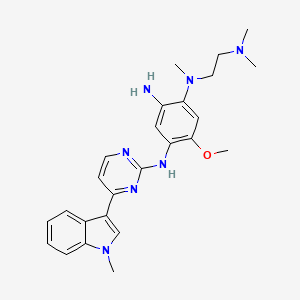
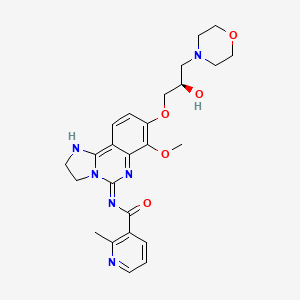
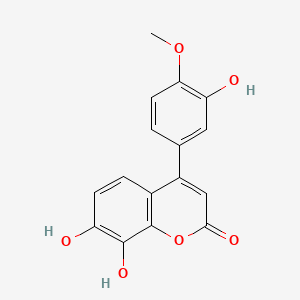
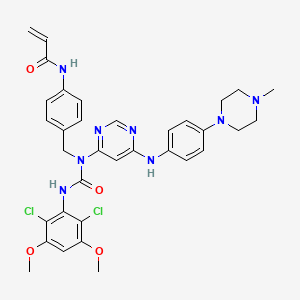
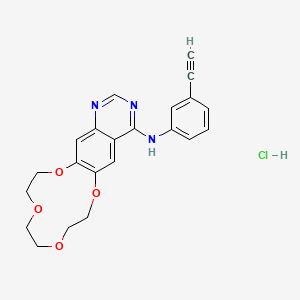
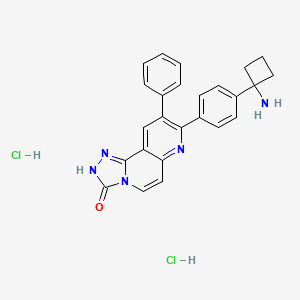
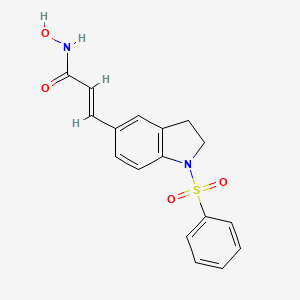
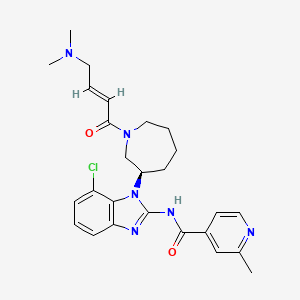
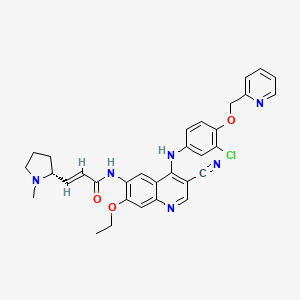
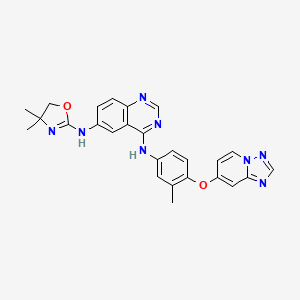
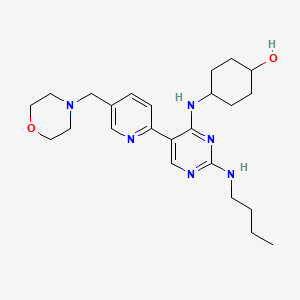
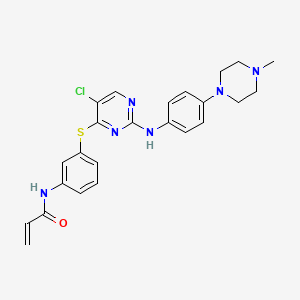
![9-Cyclopentyl-2-[[2-methoxy-4-[(1-methylpiperidin-4-yl)oxy]-phenyl]amino]-7-methyl-7,9-dihydro-8H-purin-8-one](/img/structure/B611999.png)
